1-(3-Methoxyphenoxy)-2-propanone

Catalysis Green Chemistry Synthetic Methodology

1-(3-Methoxyphenoxy)-2-propanone (CAS 6437-63-4) is a meta-substituted α-phenoxy ketone utilized as a versatile building block in medicinal chemistry and heterocyclic synthesis. Its molecular architecture features a 3-methoxyphenoxy group appended to a propanone backbone, yielding a molecular weight of 180.20 g/mol (C₁₀H₁₂O₃).

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS No. 6437-63-4
Cat. No. B13412132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenoxy)-2-propanone
CAS6437-63-4
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCC(=O)COC1=CC=CC(=C1)OC
InChIInChI=1S/C10H12O3/c1-8(11)7-13-10-5-3-4-9(6-10)12-2/h3-6H,7H2,1-2H3
InChIKeyIOHPALNQKUJFNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxyphenoxy)-2-propanone (6437-63-4): Procurement-Grade Intermediate for α-Phenoxy Ketone Chemistry


1-(3-Methoxyphenoxy)-2-propanone (CAS 6437-63-4) is a meta-substituted α-phenoxy ketone utilized as a versatile building block in medicinal chemistry and heterocyclic synthesis. Its molecular architecture features a 3-methoxyphenoxy group appended to a propanone backbone, yielding a molecular weight of 180.20 g/mol (C₁₀H₁₂O₃). This compound serves as a key precursor for generating benzofuran derivatives via acid-catalyzed cyclodehydration and participates in nickel-catalyzed cross-electrophile coupling reactions .

Why Generic Substitution Fails: The Critical Role of 1-(3-Methoxyphenoxy)-2-propanone's Substitution Pattern in Synthesis


Substituting 1-(3-Methoxyphenoxy)-2-propanone with its positional isomers (2‑methoxy or 4‑methoxy analogs) or alternative α‑phenoxy ketones is not chemically interchangeable. The meta‑methoxy substitution on the aryl ether directly governs both the compound's physical properties (e.g., boiling point) and, more importantly, its synthetic utility in acid‑catalyzed transformations . Data presented below demonstrate that catalyst choice and reaction conditions yield distinct selectivity and yield profiles that are intrinsically linked to the electronic and steric environment conferred by the 3‑methoxyphenoxy moiety.

Quantitative Evidence Guide: Differentiating 1-(3-Methoxyphenoxy)-2-propanone from Closest Analogs


Superior Catalytic Efficiency: Amberlyst-15 Delivers 72% Yield and 89% Selectivity

In a direct head-to-head comparison of acid catalysts for the condensation of 3-methoxyphenol with chloroacetone to produce 1-(3-Methoxyphenoxy)-2-propanone, Amberlyst-15 resin provided the highest yield (72%) and selectivity (89%) among the catalysts tested, outperforming traditional Lewis acids such as AlCl₃ and ZnCl₂, as well as concentrated H₂SO₄ .

Catalysis Green Chemistry Synthetic Methodology

Lower Boiling Point Differentiates meta-Isomer from ortho- and para-Analogs

The boiling point of 1-(3-Methoxyphenoxy)-2-propanone (150‑153 °C at 20 Torr) is significantly lower than that of its ortho‑isomer (1‑(2‑methoxyphenoxy)‑2‑propanone, 261.5 °C at 760 mmHg) and its para‑isomer (1‑(4‑methoxyphenoxy)‑2‑propanone, 282.7 °C at 760 mmHg) . Although reported at different pressures, the substantial difference in boiling points indicates that the meta‑isomer is more volatile and potentially easier to purify by distillation under milder conditions.

Physicochemical Properties Purification Distillation

Potential Anticancer Activity: Cytotoxicity in HeLa Cells (IC₅₀ = 25 µM)

In vitro cytotoxicity assessment of 1-(3-Methoxyphenoxy)-2-propanone against HeLa cervical carcinoma cells revealed an IC₅₀ value of 25 µM after 48 h of exposure, with morphological changes indicative of apoptosis . Comparative data for the ortho- and para-isomers in the same assay system are not available; therefore, this evidence is class-level inference for meta-substituted α‑phenoxy ketones.

Anticancer Cytotoxicity Cell-Based Assay

1-(3-Methoxyphenoxy)-2-propanone: Best-Fit Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Benzofuran-Derived Pharmacophores

1-(3-Methoxyphenoxy)-2-propanone is a preferred substrate for acid-catalyzed cyclodehydration to yield benzofuran scaffolds, a privileged motif in kinase inhibitors and GPCR ligands. The meta-substitution pattern facilitates intramolecular electrophilic aromatic substitution with high efficiency when using Eaton's reagent, achieving yields of 71‑89% .

Process Chemistry: Scalable, High-Selectivity Manufacturing

Procurement teams should select 1-(3-Methoxyphenoxy)-2-propanone when a reproducible, high-yielding synthetic route is required. The demonstrated 72% yield and 89% selectivity with Amberlyst-15 resin provide a robust, heterogeneous catalysis method that simplifies downstream purification and reduces waste.

Anticancer Lead Optimization: HeLa Cell Cytotoxicity Screening

The meta-isomer's observed IC₅₀ of 25 µM against HeLa cells positions it as a suitable starting point for structure‑activity relationship (SAR) studies. Researchers focused on cervical cancer therapeutics may prioritize this compound over untested positional isomers.

Physicochemical Optimization: Distillation-Based Purification

For applications where high-purity material is essential, the lower boiling point of 1-(3-Methoxyphenoxy)-2-propanone (150‑153 °C at 20 Torr) compared to its ortho- and para-analogs may offer a practical advantage in purification by fractional distillation, reducing the risk of thermal decomposition.

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